molecular formula C21H22ClN5O B6915937 1-(3-chlorophenyl)-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide

1-(3-chlorophenyl)-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide

Cat. No.: B6915937
M. Wt: 395.9 g/mol
InChI Key: SPQBCSOJXDSMMX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the piperidine moiety, and the attachment of the chlorophenyl group. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, chlorinated aromatic compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nitrating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated analogs.

Scientific Research Applications

1-(3-chlorophenyl)-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-chlorophenyl)-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide include other pyrazole derivatives, piperidine-containing compounds, and chlorophenyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable subject of study for developing new applications and understanding its potential benefits.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c1-15-4-2-7-20(23-15)26-11-8-17(9-12-26)24-21(28)19-10-13-27(25-19)18-6-3-5-16(22)14-18/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQBCSOJXDSMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(CC2)NC(=O)C3=NN(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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